molecular formula C9H8Cl2O3 B1361618 [4-Chloro-2-(chloromethyl)phenoxy]acetic acid CAS No. 4286-99-1

[4-Chloro-2-(chloromethyl)phenoxy]acetic acid

Cat. No. B1361618
CAS RN: 4286-99-1
M. Wt: 235.06 g/mol
InChI Key: YEMQCPPILNZOCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is represented by the linear formula: C9H8Cl2O3 . The InChI Code for this compound is 1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13) .


Physical And Chemical Properties Analysis

The physical form of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is solid . It has a molecular weight of 235.07 . The storage temperature is room temperature .

Scientific Research Applications

Herbicide Analysis and Detection

  • A study by Nuhu et al. (2012) developed a sensitive and accurate method for determining phenoxy herbicides, including derivatives of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid, in water samples. This method uses phase transfer catalyst-assisted microextraction with simultaneous derivatization, improving the resolution and sensitivity of detecting these herbicides in various water sources (Nuhu et al., 2012).

Herbicide Resistance in Agriculture

  • Jugulam et al. (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, highlighting the potential development of herbicide-tolerant cultivars. This research underscores the implications of herbicide resistance in agriculture, particularly for phenoxy herbicides like [4-Chloro-2-(chloromethyl)phenoxy]acetic acid (Jugulam et al., 2014).

Environmental Impact and Removal

  • Aksu and Kabasakal (2004) focused on the adsorption and removal of phenoxy acid herbicides, including [4-Chloro-2-(chloromethyl)phenoxy]acetic acid, from aqueous solutions using granular activated carbon. This study is crucial for understanding the environmental impact and effective removal methods for such herbicides (Aksu & Kabasakal, 2004).

Chemical Synthesis and Characterization

  • Radu et al. (2002) described the synthesis and characterization of new 4-(phenylazo)phenoxy acetic acids, potentially related to [4-Chloro-2-(chloromethyl)phenoxy]acetic acid. This research contributes to the broader understanding of the synthesis processes and characterization of similar chemical compounds (Radu et al., 2002).

Ultrasonic Decomposition

  • Fujita et al. (2003) explored the ultrasonic decomposition of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid in an aqueous solution. This study provides insights into the degradation mechanisms and potential environmental impacts of such herbicides (Fujita et al., 2003).

Advanced Analysis Techniques

  • Omidi et al. (2014) developed a method for the trace determination of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid in complex matrices using molecular imprinted polymer nanoparticles. This technique is vital for sensitive and selective detection of this herbicide in environmental and biological samples (Omidi et al., 2014).

Safety And Hazards

The safety information for [4-Chloro-2-(chloromethyl)phenoxy]acetic acid can be found in the Material Safety Data Sheet (MSDS) . It’s important to follow the safety guidelines when handling this chemical.

properties

IUPAC Name

2-[4-chloro-2-(chloromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQCPPILNZOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962745
Record name [4-Chloro-2-(chloromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Chloro-2-(chloromethyl)phenoxy]acetic acid

CAS RN

4286-99-1
Record name NSC65087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-Chloro-2-(chloromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Belecki, M Berliner, RT Bibart, C Meltz… - … process research & …, 2007 - ACS Publications
The synthesis of zwitterionic CP-865,569 by three different synthetic routes is described. The first two routes differ in the method of introducing the sulfonic acid at the penultimate step: …
Number of citations: 11 pubs.acs.org

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